molecular formula C28H48O B11966859 i-Cholesteryl methyl ether

i-Cholesteryl methyl ether

Cat. No.: B11966859
M. Wt: 400.7 g/mol
InChI Key: DSVYQBSADVVKNY-IZOIPNAJSA-N
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Preparation Methods

The synthesis of i-Cholesteryl methyl ether involves the methylation of cholesteryl alcohol. One common method includes the reaction of cholesteryl alcohol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or tetrahydrofuran at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

i-Cholesteryl methyl ether can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like lithium aluminum hydride, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

i-Cholesteryl methyl ether exerts its effects by interacting with cellular membranes and influencing membrane dynamics. As a modified cholesterol molecule, it can integrate into lipid bilayers and affect the fluidity and organization of the membrane. This, in turn, impacts various cellular processes such as signal transduction, membrane trafficking, and cholesterol metabolism .

Comparison with Similar Compounds

i-Cholesteryl methyl ether is unique compared to other cholesterol derivatives due to its specific structural modifications. Similar compounds include:

These compounds share similarities in their cholesterol backbone but differ in their functional groups, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C28H48O

Molecular Weight

400.7 g/mol

IUPAC Name

(5R)-8-methoxy-2,15-dimethyl-14-(6-methylheptan-2-yl)pentacyclo[8.7.0.02,7.05,7.011,15]heptadecane

InChI

InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-10-11-23-21-16-25(29-6)28-17-20(28)12-15-27(28,5)24(21)13-14-26(22,23)4/h18-25H,7-17H2,1-6H3/t19?,20-,21?,22?,23?,24?,25?,26?,27?,28?/m1/s1

InChI Key

DSVYQBSADVVKNY-IZOIPNAJSA-N

Isomeric SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C45C3(CC[C@@H]4C5)C)OC)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)OC)C

Origin of Product

United States

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